

Understanding and Validating Ternary Complex Formation with Cereblon-Binding PROTACs

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Compound of Interest

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Introduction: A Paradigm Shift in Therapeutics

For decades, drug discovery has been dominated by an occupancy-driven paradigm, where small molecules inhibit the function of pathogenic proteins by binding to their active sites. However, this approach is limited to proteins with well-defined binding pockets, leaving a vast portion of the proteome—often termed "undruggable"—beyond therapeutic reach.[1][2]

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary strategy that shifts the focus from inhibition to outright elimination.[1][2][3] These heterobifunctional molecules do not inhibit their target protein; instead, they hijack the cell's own machinery for protein disposal to induce the target's degradation.[4]

A PROTAC molecule consists of three key components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] By acting as a molecular bridge, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, initiating a catalytic cycle of protein degradation.[5][6] This guide provides a deep dive into the core mechanism of action for PROTACs that recruit the Cereblon (CRBN) E3 ligase, with a focus on the critical experimental

methodologies required to validate and characterize the formation of the essential ternary complex.

The Cellular Machinery: The Ubiquitin-Proteasome System (UPS)

To understand how PROTACs work, one must first appreciate the cellular system they co-opt: the Ubiquitin-Proteasome System (UPS). The UPS is the principal mechanism for controlled protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis and regulating processes like cell cycle progression and DNA repair.^{[7][8][9]} The process involves two major steps: tagging the substrate protein with ubiquitin and its subsequent degradation by the proteasome.^{[10][11]}

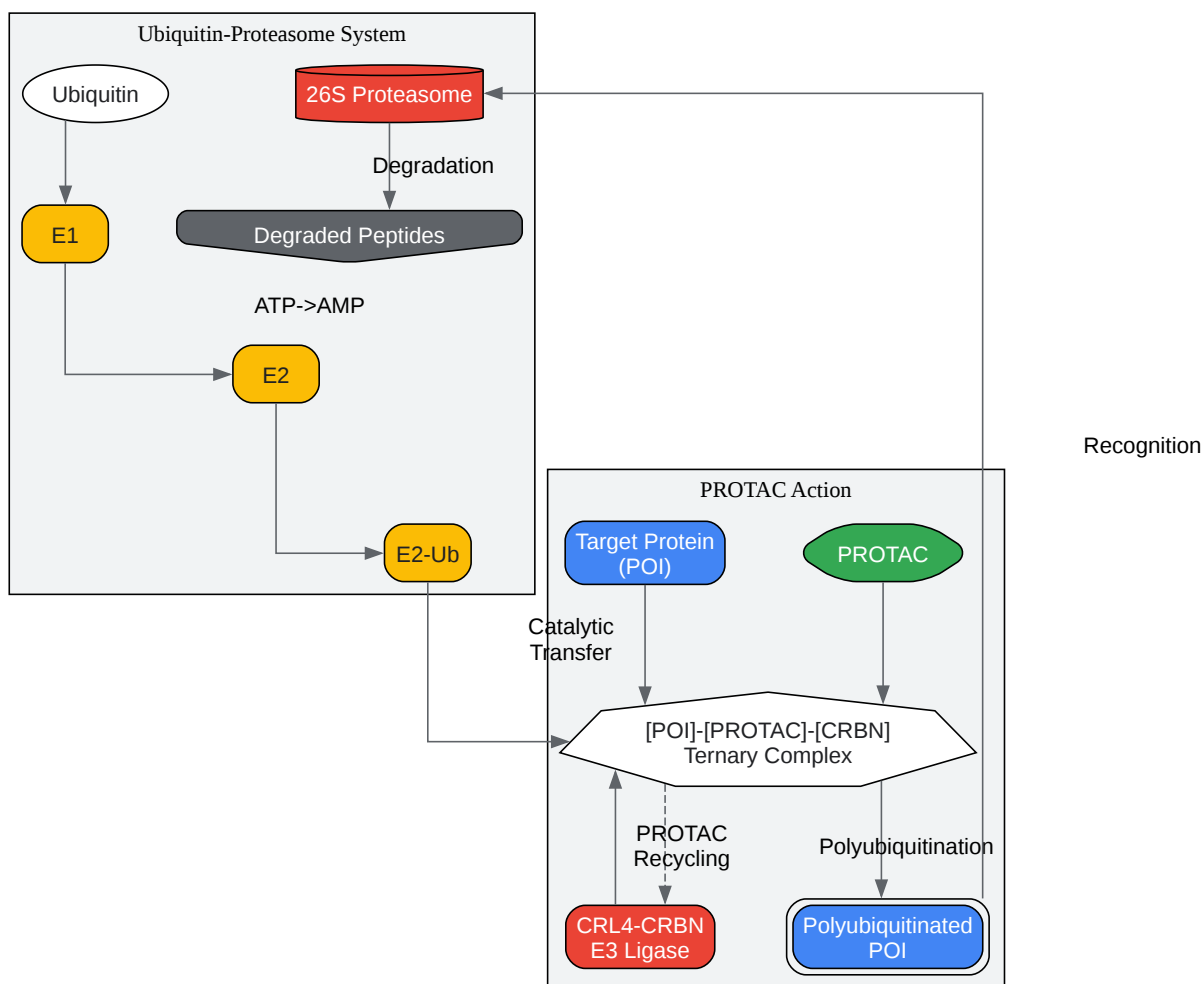
The tagging process is a three-enzyme cascade:

- E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.^{[8][11]}
- E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.^[8]
- E3 (Ubiquitin Ligase): The specificity factor. It recognizes the target protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.^[8]

Repeated cycles of this process create a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, a large multi-protein complex that unfolds and degrades the tagged protein into small peptides.^{[7][11]} PROTACs ingeniously intervene at the E3 ligase step, forcing the ubiquitination of a target protein that the E3 ligase would not normally recognize.

The Heart of the Matter: The PROTAC-Induced Ternary Complex

The formation of a stable and productive ternary complex—comprising the Target POI, the PROTAC, and the E3 ligase—is the cornerstone of PROTAC efficacy.^{[5][12]} This event brings the target into close proximity with the E3 ligase, enabling its efficient polyubiquitination and subsequent degradation.



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Fig. 1: PROTAC Mechanism of Action.

The Cereblon (CRBN) E3 Ligase Complex

Cereblon is a substrate receptor for the Cullin-4A (CUL4A) RING E3 ubiquitin ligase complex, often referred to as CRL4CRBN.[13][14] This multi-subunit complex consists of the CUL4A scaffold protein, the RING box protein 1 (RBX1), Damaged DNA Binding Protein 1 (DDB1), and Cereblon itself, which directly binds the substrate.[15][16] Immunomodulatory drugs (IMiDs) like thalidomide and its analogs were discovered to bind directly to Cereblon, reprogramming its substrate specificity.[17] PROTAC developers have leveraged this by using IMiD-like moieties to recruit the CRL4CRBN complex for targeted degradation.

Cooperativity: The Key to a Stable Complex

The stability of the ternary complex is not merely the sum of the two binary binding affinities (PROTAC-POI and PROTAC-CRBN). Often, new protein-protein interactions form between the POI and CRBN upon complex formation, which can either stabilize or destabilize the entire assembly. This phenomenon is known as cooperativity and is quantified by the alpha (α) factor.

- $\alpha > 1$: Positive cooperativity. The POI and E3 ligase have an intrinsic affinity for each other within the complex, leading to enhanced stability. This is highly desirable for an effective PROTAC.[18]
- $\alpha = 1$: No cooperativity. The ternary complex stability is simply the product of the binary affinities.
- $\alpha < 1$: Negative cooperativity. The POI and E3 ligase sterically clash or repel each other, destabilizing the complex.

High positive cooperativity can rescue weak binary affinities and is a critical parameter to optimize in PROTAC design.[19]

The "Hook Effect": A Pharmacological Hurdle

A unique challenge in PROTAC development is the "hook effect," where the degradation efficacy decreases at high concentrations of the PROTAC.[20][21] This occurs because at supra-stoichiometric concentrations, the PROTAC is more likely to form two separate binary complexes ([POI]-[PROTAC] and [PROTAC]-[CRBN]) rather than the productive ternary complex.[22] This sequesters the POI and E3 ligase from each other, reducing ubiquitination.

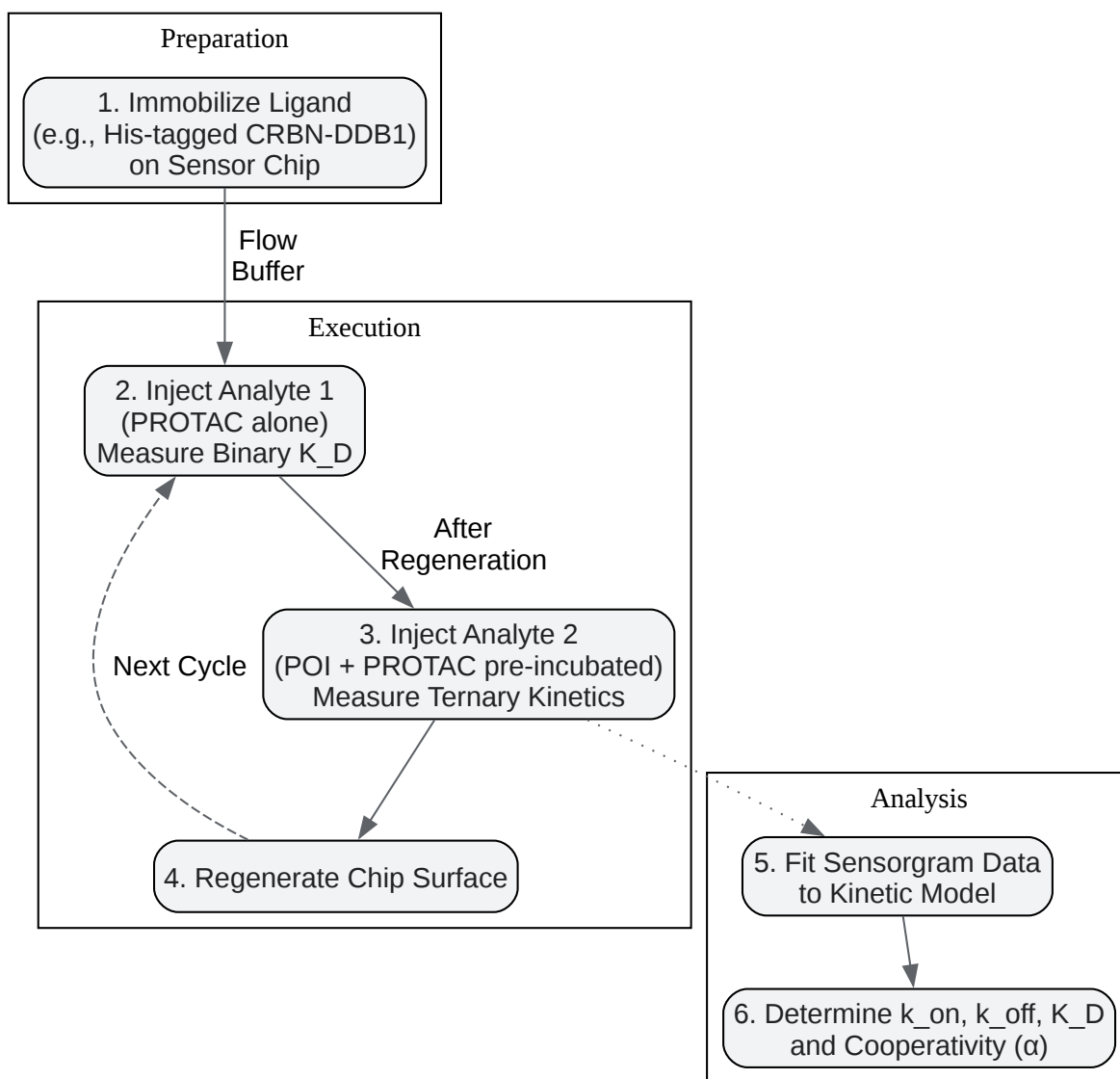
[22] Designing PROTACs with high cooperativity can mitigate the hook effect by favoring ternary complex formation even at higher concentrations.[21][22]

Biophysical Characterization of the Ternary Complex

To rationally design effective PROTACs, it is essential to quantitatively measure the binding events that lead to ternary complex formation. Biophysical assays, performed with purified proteins, provide precise data on the affinity, kinetics, and thermodynamics of these interactions, free from the complexities of a cellular environment.[23][24][25]

Surface Plasmon Resonance (SPR)

Causality & Expertise: SPR is the premier technique for obtaining real-time kinetic data of molecular interactions.[26][27] It is invaluable because the stability of the ternary complex, best described by its dissociation rate (k_{off}), is often more predictive of degradation efficiency than simple binding affinity (K_D).[19] A slow k_{off} indicates a long-lived complex, providing a greater time window for the E2 enzyme to arrive and catalyze ubiquitination. SPR is the only common technique that directly measures these kinetic rates for ternary complexes.[28]



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Fig. 2: SPR Experimental Workflow for Ternary Complex Analysis.

Experimental Protocol: Ternary Complex Kinetics by SPR

- Immobilization: Covalently immobilize a high-purity preparation of the His-tagged CRBN-DDB1 complex onto a Ni-NTA sensor chip surface to a target density. This serves as the "ligand."
- Binary Affinity (CRBN-PROTAC): Inject a series of increasing concentrations of the PROTAC alone over the CRBN surface. This measures the direct binary interaction between the PROTAC and the E3 ligase.
- Ternary Affinity Measurement: a. Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with increasing concentrations of the PROTAC. Allow these solutions to pre-incubate to form the [POI]-[PROTAC] binary complex. b. Inject these pre-incubated solutions over the immobilized CRBN surface. The binding response now reflects the formation of the [CRBN]-[PROTAC]-[POI] ternary complex.
- Regeneration: After each injection cycle, inject a mild regeneration buffer (e.g., low pH glycine) to strip away the bound analytes, preparing the surface for the next injection.
- Data Analysis: a. Fit the sensorgram data from the binary and ternary binding events to a suitable kinetic model (e.g., 1:1 Langmuir binding). This will yield the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant (K_D). b. Calculate the cooperativity factor (α) using the measured K_D values: $\alpha = (K_D \text{ of PROTAC binding to CRBN}) / (K_D \text{ of [POI-PROTAC] binding to CRBN})$.[\[27\]](#)[\[29\]](#)

Isothermal Titration Calorimetry (ITC)

Causality & Expertise: ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[\[30\]](#)[\[31\]](#) It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[\[32\]](#)[\[33\]](#) This is crucial because the thermodynamic signature can reveal the driving forces behind complex formation (e.g., whether it is enthalpy- or entropy-driven), offering deep mechanistic insights for medicinal chemistry optimization.

Experimental Protocol: Ternary Complex Thermodynamics by ITC

- Preparation: Prepare purified protein solutions (CRBN-DDB1 and POI) and the PROTAC in the same, precisely matched buffer to minimize heat of dilution effects. Degas all solutions

thoroughly.

- Instrument Setup: Fill the ITC sample cell with the CRBN-DDB1 solution (~20-50 μM). Load the injection syringe with a ~10-fold higher concentration of the PROTAC.
- Binary Titration (CRBN-PROTAC): Perform a series of small, timed injections of the PROTAC into the CRBN solution while measuring the differential power required to maintain zero temperature difference between the sample and reference cells.
- Ternary Titration: a. To measure the ternary complex, the experiment is repeated, but the sample cell now contains CRBN-DDB1 pre-saturated with the POI. b. Alternatively, and often more effectively, fill the sample cell with the POI and titrate in the PROTAC pre-saturated with CRBN-DDB1.[34]
- Data Analysis: Integrate the raw power data to generate a binding isotherm (kcal/mol vs. molar ratio). Fit this curve to a binding model (e.g., one-site binding) to determine K_D , n , and ΔH . The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. Cooperativity can be inferred by comparing the K_D from the binary and ternary experiments.

Comparison of Key Biophysical Assays

The choice of biophysical assay depends on the specific question being asked, the stage of the project, and the availability of reagents.

Feature	Surface Plasmon Resonance (SPR)	Isothermal Titration Calorimetry (ITC)	Biolayer Interferometry (BLI)
Primary Data	Kinetics (kon, koff), Affinity (KD)	Thermodynamics (KD, ΔH , ΔS), Stoichiometry (n)	Kinetics (kon, koff), Affinity (KD)
Label-Free	Yes	Yes	Yes
Throughput	Medium	Low	Medium-High
Sample Consumption	Low-Medium	High	Low
Key Advantage	Provides direct kinetic rates (complex stability)	Gold standard for thermodynamics	Higher throughput than SPR
Key Limitation	Immobilization may affect protein conformation	Low throughput, high sample needs	Less sensitive than SPR

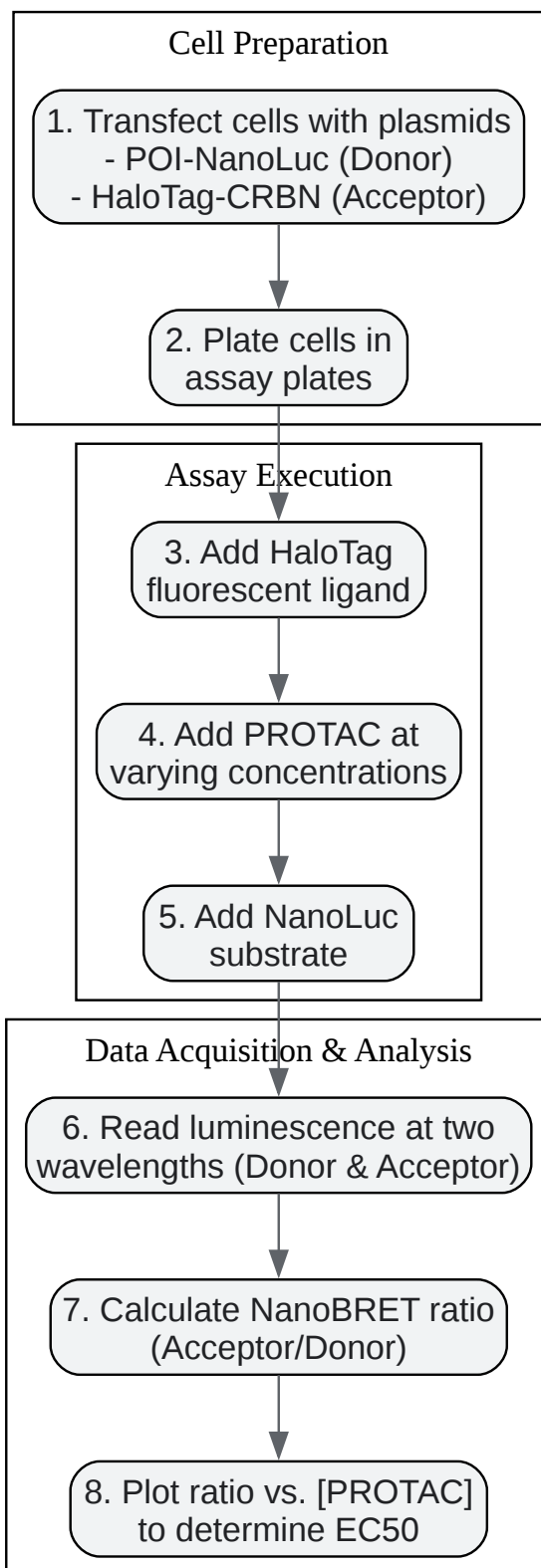
Cellular Validation: From Test Tube to Living System

While biophysical assays are powerful, they do not account for the complexities of a living cell, such as membrane permeability, off-target binding, and competing endogenous interactions.

[35] Cellular assays are therefore a self-validating system to confirm that a PROTAC is functional in its intended biological context.[36][37]

NanoBRET™ Ternary Complex Assay

Causality & Expertise: To confirm that the PROTAC is inducing the formation of the ternary complex inside living cells, proximity-based assays are essential. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a highly sensitive and quantitative method for this purpose.[38] It provides direct evidence of target-ligase engagement in real-time, which is the necessary first step before degradation can occur.[5] This assay is critical for triaging compounds that may have good biophysical properties but fail to engage their targets in the cell due to poor permeability.[36][39]



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Fig. 3: NanoBRET™ Ternary Complex Assay Workflow.

Experimental Protocol: NanoBRET™ Ternary Complex Assay

- **Cell Engineering:** Co-transfect cells (e.g., HEK293) with two expression vectors: one encoding the POI fused to NanoLuc® luciferase (the BRET donor) and another encoding CRBN fused to HaloTag® (the BRET acceptor).
- **Cell Plating:** Plate the transfected cells into a multi-well assay plate (e.g., 96-well) and allow them to attach overnight.
- **Acceptor Labeling:** Add the fluorescent HaloTag® ligand to the cells and incubate to allow labeling of the HaloTag-CRBN fusion protein.
- **PROTAC Treatment:** Add the PROTAC compound across a range of concentrations to the wells.
- **Signal Generation:** Add the NanoLuc® substrate to the cells. If the PROTAC brings the POI-NanoLuc and HaloTag-CRBN into proximity (<10 nm), energy will be transferred from the donor to the acceptor.
- **Data Acquisition:** Immediately read the plate on a luminometer capable of detecting two distinct emission wavelengths: one for the NanoLuc donor and one for the HaloTag acceptor.
- **Data Analysis:** Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot this ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[\[38\]](#)[\[40\]](#)

Target Degradation Assays

Causality & Expertise: The ultimate validation of a PROTAC's mechanism is demonstrating the loss of the target protein. Measuring target degradation confirms that the ternary complex formed is productive and leads to ubiquitination and proteasomal processing. Including a proteasome inhibitor control is a mandatory part of a self-validating protocol; rescue of the target protein in the presence of the inhibitor proves the degradation is proteasome-dependent. [\[3\]](#)

Experimental Protocol: HiBiT-based Target Degradation Assay

- **Cell Line Generation:** Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line that stably expresses the complementary LgBiT protein. This creates a functional NanoLuc® luciferase attached to the endogenous POI.
- **PROTAC Treatment:** Plate the HiBiT-tagged cells and treat with a dose-response of the PROTAC for a set period (e.g., 4, 8, or 24 hours).
- **Control Wells:** Include wells treated with vehicle (e.g., DMSO) as a negative control and wells co-treated with the PROTAC and a proteasome inhibitor (e.g., MG-132) as a mechanistic control.
- **Lysis and Detection:** Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection Reagent. The luminescence signal is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.
- **Data Analysis:** Normalize the luminescence signal to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).

Conclusion and Future Perspectives

The formation of a stable and cooperative ternary complex is the defining event in the mechanism of action for Cereblon-binding PROTACs. A rigorous, multi-faceted approach to characterizing this complex is non-negotiable for any successful PROTAC discovery program. Biophysical techniques like SPR and ITC provide a foundational, quantitative understanding of the molecular interactions, while cellular assays like NanoBRET and HiBiT confirm that these interactions translate into productive target degradation in a physiological setting.

Despite the rapid progress, significant challenges remain, including optimizing oral bioavailability, understanding tissue-specific E3 ligase expression, and overcoming drug resistance.^{[1][3][4][35]} The continued development of robust and predictive assays will be paramount in navigating these complexities and unlocking the full therapeutic potential of targeted protein degradation.

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